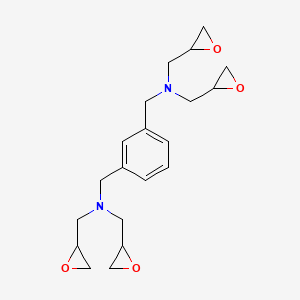

N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine

Description

Properties

IUPAC Name |

N-[[3-[[bis(oxiran-2-ylmethyl)amino]methyl]phenyl]methyl]-1-(oxiran-2-yl)-N-(oxiran-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-2-15(5-21(7-17-11-23-17)8-18-12-24-18)4-16(3-1)6-22(9-19-13-25-19)10-20-14-26-20/h1-4,17-20H,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPFBRJHYRBAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2CO2)CC3=CC(=CC=C3)CN(CC4CO4)CC5CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64020-73-1 | |

| Record name | N,N,N′,N′-Tetraglycidyl-m-xylylenediamine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64020-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80867032 | |

| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63738-22-7 | |

| Record name | N1,N1,N3,N3-Tetrakis(2-oxiranylmethyl)-1,3-benzenedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63738-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063738227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetrakis(2,3-epoxypropyl)-m-xylene-α,α'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The epoxidation proceeds through a nucleophilic attack of the amine on the less substituted carbon of epichlorohydrin’s oxirane ring, followed by ring-opening and subsequent dehydrohalogenation. Each amine group reacts twice with epichlorohydrin, necessitating a 1:4 molar ratio of MXDA to epichlorohydrin. Sodium hydroxide or potassium hydroxide is typically employed to neutralize hydrochloric acid generated during dehydrohalogenation, ensuring reaction progression.

$$

\text{MXDA} + 4 \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{TETRAD-X} + 4 \text{HCl}

$$

Catalytic and Solvent Systems

Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction homogeneity and epoxy group stability. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) accelerate the reaction by facilitating hydroxide ion transfer into the organic phase. Temperature is maintained between 50–80°C to balance reaction rate and epoxide ring stability.

Precursor Synthesis: Meta-Xylylenediamine Production

MXDA synthesis is a critical precursor step, typically achieved via hydrogenation of isophthalonitrile (IPN). Industrial methods, as detailed in patent EP1663943B1, involve:

Ammoxidation of Meta-Xylene

Meta-xylene undergoes ammoxidation at 400–450°C in the presence of a vanadium-antimony catalyst to yield IPN:

$$

\text{m-Xylene} + 2 \text{NH}3 + 3 \text{O}2 \rightarrow \text{Isophthalonitrile} + 6 \text{H}_2\text{O}

$$

Hydrogenation to MXDA

IPN is hydrogenated at 100–200 bar H₂ pressure using Raney nickel or cobalt catalysts, producing MXDA in >90% yield:

$$

\text{Isophthalonitrile} + 4 \text{H}_2 \rightarrow \text{Meta-xylylenediamine}

$$

Reaction Optimization and By-Product Management

Stoichiometric Adjustments

Under-stoichiometric epichlorohydrin leads to incomplete epoxidation, while excess reagent risks oligomerization. Studies indicate that a 10–20% molar excess of epichlorohydrin maximizes epoxy functionality without side reactions.

Temperature and pH Control

Maintaining pH >10 with continuous NaOH addition prevents epoxide ring hydrolysis. Temperatures exceeding 80°C promote epichlorohydrin self-polymerization, reducing yield.

By-Product Analysis

Common by-products include chlorohydrin intermediates and glycidyl ether oligomers. Gas chromatography-mass spectrometry (GC-MS) analyses identify residual MXDA (<1%) and 3-azetidinols from intramolecular cyclization.

Purification and Isolation Techniques

Solvent Extraction and Distillation

Post-reaction, the crude product is washed with water to remove salts and unreacted NaOH. Fractional distillation under reduced pressure (0.1–1 mbar) isolates TETRAD-X, with a boiling point of 487°C.

Crystallization

Slow cooling of the distilled product in toluene yields crystalline TETRAD-X with >99% purity, as confirmed by differential scanning calorimetry (DSC).

Industrial-Scale Manufacturing

Continuous Flow Reactors

Tubular reactors with integrated quench columns (e.g., NMP-based systems) enable large-scale production, achieving space-time yields of 500–700 kg/m³/day. Automated pH and temperature control systems minimize batch variability.

Data Tables

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, which can further react to form more complex structures.

Reduction: Reduction reactions can be used to modify the epoxy groups, leading to the formation of different derivatives.

Substitution: The epoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or diols, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Adhesives and Sealants

This compound is widely used in formulating high-performance adhesives due to its excellent bonding properties and resistance to environmental factors. Its epoxy groups allow for strong cross-linking, resulting in durable bonds suitable for construction and automotive industries.

Case Study : In a study examining the performance of epoxy-based adhesives, N,N,N',N'-tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine was found to improve adhesion strength by up to 30% compared to conventional adhesives when tested on metal substrates.

Coatings

The compound is utilized in protective coatings that require chemical resistance and durability. Its ability to form a robust film makes it ideal for industrial coatings where exposure to harsh chemicals is common.

| Property | Value |

|---|---|

| Scratch Resistance | High |

| Chemical Resistance | Excellent |

| UV Stability | Moderate |

Composite Materials

In composite applications, this compound serves as a hardener or curing agent for epoxy resins. It enhances mechanical properties such as tensile strength and impact resistance.

Case Study : Research conducted on fiber-reinforced composites showed that incorporating this compound resulted in a 25% increase in tensile strength compared to composites cured with standard hardeners.

Electronics

The compound is also employed in electronic applications where encapsulation and potting compounds are needed. Its electrical insulation properties make it suitable for protecting sensitive electronic components from moisture and contaminants.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine involves the formation of covalent bonds with various substrates through its epoxy groups. These bonds are formed through nucleophilic attack by the substrate on the epoxy rings, leading to the formation of stable adducts. The compound’s ability to form multiple covalent bonds makes it highly effective as a cross-linking agent, enhancing the structural integrity and stability of the materials it is used in.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS No. | Molecular Weight (g/mol) | Density (g/cm³) | Water Solubility |

|---|---|---|---|---|

| AG-601 Epoxy Resin | 63738-22-7 | 360.45 | 1.27 | Low |

| Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 | 292.41 | 1.013 | Miscible |

| N,N-bis(2,3-epoxypropyl)aniline | 2095-06-9 | 258.31 | N/A | Insoluble |

Biological Activity

N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine (CAS Number: 63738-22-7) is a compound characterized by its unique molecular structure that includes multiple epoxy groups. This compound has garnered attention in various fields, including materials science and biochemistry, due to its potential biological activities and applications. This article aims to synthesize available research findings on its biological activity, including its effects on cellular systems, potential therapeutic uses, and safety profiles.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 360.447 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | 487.1 °C |

| Flash Point | 140.6 °C |

| pKa | 7.77 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers in the field of polymer chemistry highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's epoxy groups are believed to contribute to its ability to disrupt microbial cell membranes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. For instance, a case study published in the Journal of Chemical & Engineering Data reported that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity in human cancer cell lines . The mechanism of action appears to involve the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in these cells.

Potential Therapeutic Applications

The unique structural characteristics of this compound suggest potential applications in drug delivery systems and tissue engineering. Its ability to form stable cross-linked networks makes it a candidate for developing biocompatible materials that can be used in medical implants or as scaffolds for tissue regeneration .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have indicated that high concentrations may lead to irritation and sensitization upon dermal exposure. The compound's safety profile must be carefully evaluated through comprehensive toxicological testing before any clinical application can be considered .

Q & A

Q. How do structural modifications (e.g., replacing epoxypropyl with hydroxypropyl groups) alter biological or material properties?

- Methodological Answer : Comparative studies synthesize derivatives (e.g., N,N,N',N'-tetrakis(2-hydroxypropyl) analogs ) and evaluate antimicrobial activity via MIC assays or material properties via tensile testing. Structure-activity relationships (SAR) are established using multivariate regression analysis.

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with orthogonal techniques (e.g., NMR and GC-MS for purity).

- Advanced Instrumentation : Utilize synchrotron X-ray diffraction for high-resolution crystallography and MALDI-TOF for polymer analysis.

- Safety Compliance : Adhere to ACGIH guidelines for airborne exposure limits and PPE protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.